![molecular formula C13H6Cl4N6O2 B15158845 2,2'-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) CAS No. 670239-69-7](/img/structure/B15158845.png)
2,2'-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) is a complex organic compound known for its unique chemical structure and properties This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) typically involves a multi-step process. One common method includes the reaction of 2-methyl-1,3-phenylenediamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetone or acetonitrile under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form corresponding amines and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ethanolamine, or thiourea are commonly used under mild to moderate temperature conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.
Hydrolysis: Products include amines and triazine derivatives.
Applications De Recherche Scientifique
2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction is facilitated by the electrophilic nature of the triazine ring and the presence of reactive chlorine atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(1,3-Phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)
- 2,2’-[(1,4-Phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)
- 2,2’-[(2,4,6-Trimethyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)
Uniqueness
The unique aspect of 2,2’-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine) lies in its specific substitution pattern on the phenylene ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in various fields.
Propriétés
Numéro CAS |
670239-69-7 |
|---|---|
Formule moléculaire |
C13H6Cl4N6O2 |
Poids moléculaire |
420.0 g/mol |
Nom IUPAC |
2,4-dichloro-6-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-2-methylphenoxy]-1,3,5-triazine |
InChI |
InChI=1S/C13H6Cl4N6O2/c1-5-6(24-12-20-8(14)18-9(15)21-12)3-2-4-7(5)25-13-22-10(16)19-11(17)23-13/h2-4H,1H3 |
Clé InChI |
SKUQQWCWJPPWPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1OC2=NC(=NC(=N2)Cl)Cl)OC3=NC(=NC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


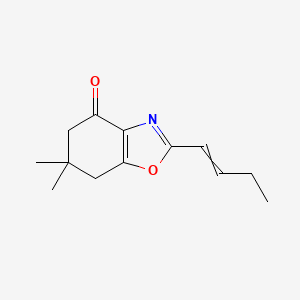
![N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide](/img/structure/B15158776.png)
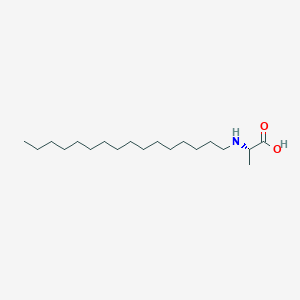
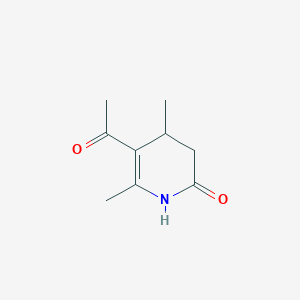
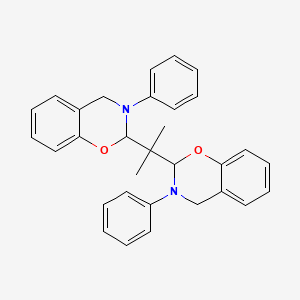
silane](/img/structure/B15158801.png)

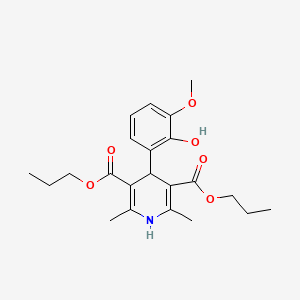
![2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo-](/img/structure/B15158821.png)
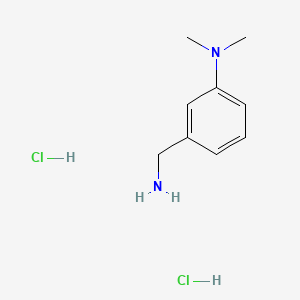
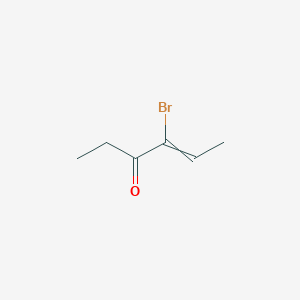
![2-[(Nonadecafluorononyl)oxy]ethan-1-ol](/img/structure/B15158849.png)

![Oxobis[4-(trifluoromethoxy)phenyl]phosphanium](/img/structure/B15158867.png)
